REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:12]=[CH:11]C(CCl)=[CH:7][CH:6]=1.[CH:13](=[O:17])[CH:14]([CH3:16])[CH3:15].[CH:18]1C=CC=CC=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:3][O:4][C:5]1[CH:12]=[CH:11][C:15]([C:14]([CH3:18])([CH3:16])[CH:13]=[O:17])=[CH:7][CH:6]=1 |f:0.1,5.6|
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Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
5.76 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
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C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to form a homogeneous mixture
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated at 70° C. for 3 h
|
Duration
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3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (EtOAc:hexanes=1:30)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |